molecular formula C9H11FN2S B1226910 N-(2-fluoro-5-methylphenyl)-N'-methylthiourea CAS No. 866150-18-7

N-(2-fluoro-5-methylphenyl)-N'-methylthiourea

Cat. No.: B1226910
CAS No.: 866150-18-7
M. Wt: 198.26 g/mol
InChI Key: QKEPQQGSSTYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-N’-methylthiourea is an organic compound characterized by the presence of a thiourea group attached to a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)-N’-methylthiourea typically involves the reaction of 2-fluoro-5-methylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Oxidation: N-(2-fluoro-5-methylphenyl)-N’-methylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the fluorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

  • N-(2-fluoro-5-methylphenyl)-N’-methylurea
  • N-(2-fluoro-5-methylphenyl)-N’-ethylthiourea
  • N-(2-fluoro-5-methylphenyl)-N’-phenylthiourea

Comparison: N-(2-fluoro-5-methylphenyl)-N’-methylthiourea is unique due to the presence of both a fluorinated aromatic ring and a thiourea group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, while the thiourea group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2S/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEPQQGSSTYJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252011
Record name N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866150-18-7
Record name N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866150-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluoro-5-methylphenyl)-N′-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.